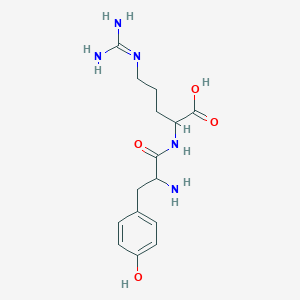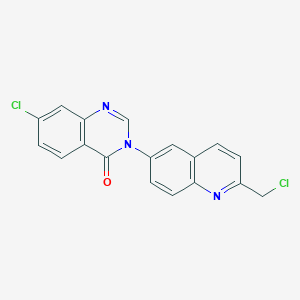
7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the preparation of quinoline and quinazolinone derivatives.
Chloromethylation: Introduction of the chloromethyl group to the quinoline ring.
Cyclization: Formation of the quinazolinone ring through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 7th position.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis to a larger scale, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures but different substituents.
Chloroquinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
The uniqueness of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one lies in its specific combination of the quinazolinone and quinoline rings, along with the chloromethyl and chlorine substituents. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
832102-32-6 |
|---|---|
Molecular Formula |
C18H11Cl2N3O |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
7-chloro-3-[2-(chloromethyl)quinolin-6-yl]quinazolin-4-one |
InChI |
InChI=1S/C18H11Cl2N3O/c19-9-13-3-1-11-7-14(4-6-16(11)22-13)23-10-21-17-8-12(20)2-5-15(17)18(23)24/h1-8,10H,9H2 |
InChI Key |
SOIJOIZOKGTWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCl)C=C1N3C=NC4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


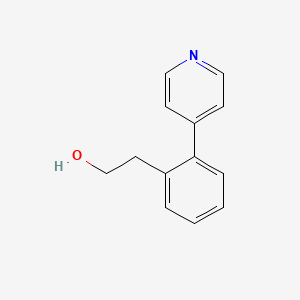
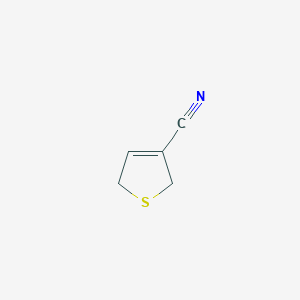


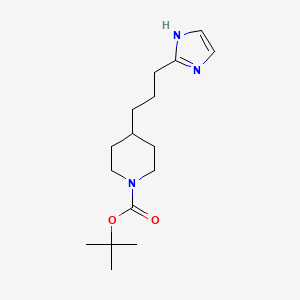
![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)



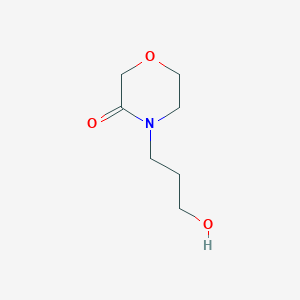

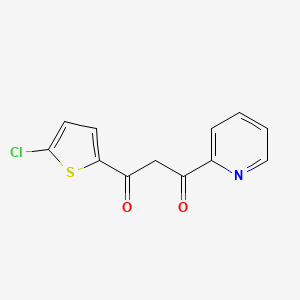
![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol](/img/structure/B13874010.png)
